molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Cat. No. B1320164
Key on ui cas rn: 881888-43-3
M. Wt: 166.2 g/mol
InChI Key: UWCXAOBUHXRFEM-UHFFFAOYSA-N
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Patent
US07393867B2

Procedure details

Add to 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (1.74 gm, 8.9 mmol) and 7M ammonia in methanol (100 ml) in a steel bomb a chip of lithium hydroxide (0.1 gm). Seal the bomb and heat to 100° C. for 16 hrs. Cool to room temperature, and concentrate to remove the volatiles. Purify the crude product via flash chromatography (ISCO, silica cartridge, 40 gm, elute with methanol 0-5% in methylene chloride) to provide the title compound (560 mg, 38%) as an off-white solid.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:10][C:9]2[CH:11]=[CH:12][S:13][C:8]=2[CH:7]=1)=O)C.[NH3:14].[OH-].[Li+]>CO>[S:13]1[C:8]2[CH:7]=[C:6]([C:4]([NH2:14])=[O:3])[NH:10][C:9]=2[CH:11]=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N1)C=CS2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the bomb
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to remove the volatiles
CUSTOM
Type
CUSTOM
Details
Purify the crude product
WASH
Type
WASH
Details
via flash chromatography (ISCO, silica cartridge, 40 gm, elute with methanol 0-5% in methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2NC(=CC21)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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